molecular formula C18H11ClF3N3O2 B14934255 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B14934255
M. Wt: 393.7 g/mol
InChI Key: MAISVNKYWYSNQN-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone-acetamide hybrid class, characterized by a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide moiety linked to a 3,4,5-trifluorophenyl group. Its synthesis typically involves coupling 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl intermediates with substituted anilides under basic conditions (e.g., K₂CO₃ in DMF) . Key spectral features include distinct IR absorptions for C=O bonds (1642–1703 cm⁻¹) and NMR signals for aromatic protons (δ 6.8–8.2 ppm) .

Properties

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-3-1-10(2-4-11)15-5-6-17(27)25(24-15)9-16(26)23-12-7-13(20)18(22)14(21)8-12/h1-8H,9H2,(H,23,26)

InChI Key

MAISVNKYWYSNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, including the formation of the pyridazinone core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Key Substituents Pharmacological Activity Key Structural Features
Target Compound 4-Chlorophenyl (pyridazinone); 3,4,5-Trifluorophenyl (acetamide) Not explicitly reported; inferred modulation of kinase or receptor targets Dual C=O groups (pyridazinone and acetamide); trifluorophenyl enhances lipophilicity
6e : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl...) 4-Benzylpiperidine (pyridazinone); antipyrine moiety (acetamide) Antiproliferative activity in cancer cell lines (62% yield) Piperidine linker improves solubility; antipyrine moiety may enhance anti-inflammatory effects
6b : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo...) 4-(4-Chlorophenyl)piperazine (pyridazinone) Moderate cytotoxicity (44% yield) Piperazine group facilitates receptor binding; chlorophenyl enhances stability
8a : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 4-Bromophenyl (acetamide); methylthio-benzyl (pyridazinone) Low yield (10%); potential thio-dependent enzyme inhibition Thioether linkage may influence redox properties; bromophenyl enhances halogen bonding
Acetamides Varied acryloyl-phenoxy groups (e.g., 4-chlorophenyl, 3,4,5-trimethoxyphenyl) Chalcone-derived analogs show antitumor activity via tubulin inhibition Chalcone-acetamide hybrids exhibit dual targeting; methoxy groups improve bioavailability

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3,4,5-trifluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 6g with 4-fluorophenyl, 42% yield) . Piperazine/piperidine linkers (e.g., 6b, 6e) improve solubility but may reduce selectivity due to increased molecular flexibility .

Synthetic Efficiency :

  • The target compound’s synthesis mirrors methods for 6b and 6e , but yields depend on substituent reactivity. Electron-withdrawing groups (e.g., -Cl, -CF₃) typically lower yields due to steric hindrance .

Spectroscopic Differentiation: IR spectra distinguish C=O environments: the target compound’s acetamide C=O absorbs near 1664 cm⁻¹, while pyridazinone C=O appears at 1642 cm⁻¹ . In contrast, 6b shows higher-frequency C=O (1703 cm⁻¹) due to piperazine conjugation .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4O2C_{18}H_{15}ClN_{4}O_{2}, with a molecular weight of approximately 354.8 g/mol. The structure features a pyridazinone core substituted with a chlorophenyl group and a trifluorophenyl acetamide moiety.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, potentially modulating their activity. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, making it a candidate for anticancer therapy.
  • Receptor Binding : Its structural features allow it to bind to various receptors, which could lead to downstream effects on cellular signaling pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

  • Telomerase Inhibition : Similar compounds have shown significant inhibitory activity against telomerase, an enzyme often upregulated in cancer cells. For example, derivatives containing amide groups exhibited IC50 values lower than 1 µM, indicating potent inhibition .
  • Cell Cycle Arrest : Flow cytometric analyses revealed that certain derivatives could induce G2/M phase arrest in cancer cell lines, leading to apoptosis. This suggests that the compound may disrupt normal cell cycle progression in malignant cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

CompoundStructural FeaturesBiological ActivityNotable Differences
A33Amide linkageTelomerase inhibitorHigh potency (IC50 < 1 µM)
B7Fluorinated phenylAnticancerVaries with substitution pattern
C5Brominated phenylAnti-inflammatoryHalogen effects on reactivity

These variations highlight how different substituents can significantly alter the biological efficacy of similar compounds.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported an IC50 value of 16.782 µg/mL for a closely related derivative against HepG2 liver cancer cells .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound's unique structural features facilitate strong interactions with active sites on target enzymes .

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